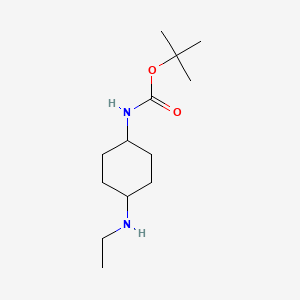
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant attention in recent years due to its potential as an anticancer agent.
Applications De Recherche Scientifique
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. This compound has also been shown to sensitize cancer cells to radiation and chemotherapy.
Mécanisme D'action
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide selectively inhibits RNA polymerase I transcription by binding to G-quadruplex structures in the DNA promoter region of the rRNA genes. This leads to the disruption of nucleolar function and the inhibition of ribosome biogenesis. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which induces DNA damage and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. This compound has also been shown to sensitize cancer cells to radiation and chemotherapy. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide is its selective targeting of cancer cells, which reduces the risk of toxicity to healthy cells. However, this compound has limited solubility in water, which makes it difficult to administer in vivo. In addition, this compound has a short half-life, which limits its effectiveness in vivo.
Orientations Futures
For N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide research include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound. This compound may also have potential as a combination therapy with other anticancer agents. Finally, this compound may have potential for the treatment of other diseases, such as inflammatory disorders, where RNA polymerase I transcription plays a role.
Méthodes De Synthèse
The synthesis of N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide involves several steps, including the reaction of 4-cyclopentylmorpholine with ethyl chloroformate, followed by the reaction of the resulting compound with cyanomethylamine. The final step involves the reaction of the intermediate with 3-(dimethylamino)propionitrile. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
N-(cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-16(8-7-15)14(18)13-11-19-10-9-17(13)12-5-3-4-6-12/h12-13H,2-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIQXLYRKJMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1COCCN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2880798.png)
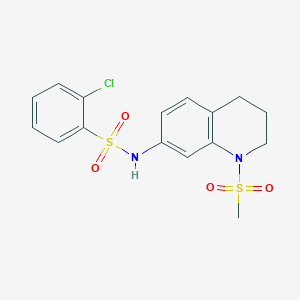
![6-Bromo-1,3-dihydrobenzo[C]isothiazole 2,2-dioxide](/img/structure/B2880801.png)
![2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880802.png)
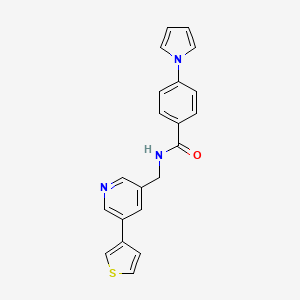
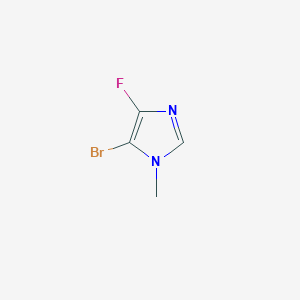
![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)
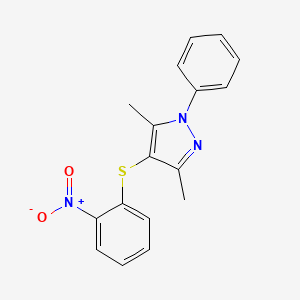
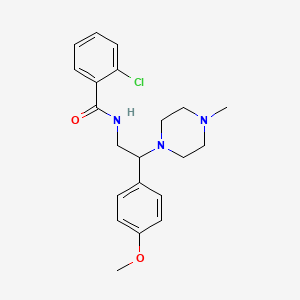
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)
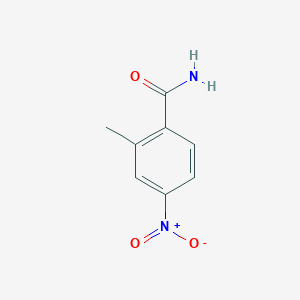
![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)
